2,5-Difluorobenzimido-hydrazide
Description
2,5-Difluorobenzimido-hydrazide is a fluorinated benzimido-hydrazide derivative characterized by two fluorine atoms at the 2- and 5-positions of the benzene ring. This compound is synthesized via multi-step reactions involving condensation of hydrazide intermediates with fluorinated benzaldehydes. For instance, describes a general synthesis pathway for analogous benzimido-hydrazides:
Step 1: Reaction of 5-methyl-1,2-phenylenediamine with methyl-4-formyl benzoate in DMF with Na₂S₂O₅ to form intermediate 1.
Step 2: Hydrazine hydrate treatment of intermediate 1 in ethanol under reflux to yield hydrazide intermediate 3.
Step 3: Condensation of hydrazide with substituted benzaldehydes (e.g., 2,5-difluorobenzaldehyde) to produce the final hydrazide derivatives .
Properties
Molecular Formula |
C7H7F2N3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
N'-amino-2,5-difluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H7F2N3/c8-4-1-2-6(9)5(3-4)7(10)12-11/h1-3H,11H2,(H2,10,12) |
InChI Key |
FYIGLHMYOQXQIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=NN)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 2,4- vs. 2,5-Difluorophenyl Derivatives
The position of fluorine substituents significantly impacts physicochemical properties. For example:
Key Findings :
- Electron Effects : The 2,5-difluoro substitution creates a distinct electronic environment compared to 2,4- or 3,5-isomers, altering reactivity in condensation reactions .
- Synthetic Utility : 2,5-Difluorobenzaldehyde derivatives are preferred in synthesizing pyrazole-thiazole hybrids (e.g., ), where fluorine positioning affects ring-strain and hydrogen-bonding capabilities .
Halogen-Substituted Analogs: Fluorine vs. Chlorine
Replacing fluorine with chlorine modifies steric and electronic profiles:
| Compound | CAS Number | Molecular Weight | Melting Point (°C) |
|---|---|---|---|
| 2,5-Difluorophenylhydrazine HCl | 175135-73-6 | 158.15 | Not reported |
| 3,5-Dichlorophenylhydrazine HCl | 63352-99-8 | 213.5 | ~204 (decomposes) |
| 2,4-Dichlorophenylhydrazine HCl | 5446-18-4 | 213.5 | 220–224 |
Key Findings :
- Melting Points : Chlorinated analogs exhibit higher melting points (e.g., 220–224°C for 2,4-dichloro) due to stronger intermolecular forces compared to fluorinated derivatives .
- Reactivity : Fluorine’s smaller atomic radius and higher electronegativity favor nucleophilic substitution reactions over chlorine .
Methylated vs. Fluorinated Hydrazides
Methyl groups introduce steric bulk instead of electronic effects:
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 2,5-Difluorobenzimido-hydrazide | Not provided | C₇H₅F₂N₃O | Electron-withdrawing substituents |
| 2,5-Dimethylphenylhydrazine HCl | Not provided | C₈H₁₁ClN₂ | Steric hindrance, lower polarity |
Key Findings :
- Solubility : Fluorinated derivatives generally exhibit lower solubility in polar solvents compared to methylated analogs due to reduced hydrogen-bonding capacity .
- Biological Activity : Fluorine’s electronegativity may enhance binding affinity in enzyme inhibition, whereas methyl groups improve lipid solubility .
Complex Heterocyclic Derivatives
This compound serves as a precursor for heterocyclic systems. For example:
- Triazole Derivatives : highlights a triazole-carboxylic acid hydrazide with a 2-chloro-6-fluorophenyl group, demonstrating structural versatility but differing in ring size and substituent positions .
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